1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its molecular formula C10H12Cl3N3 and a molecular weight of 280.6. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride involves several steps. One common synthetic route includes the reaction of 3-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring . The resulting intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride has been studied for its potential therapeutic applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown promise in modulating biological pathways and has been investigated for its potential as an enzyme inhibitor.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride can be compared with other imidazole derivatives, such as:
1-(3-chlorophenyl)-1H-imidazole-2-thiol: This compound has a similar imidazole core but differs in its functional groups, leading to different biological activities.
1-(3-chlorophenyl)-1H-imidazole: Another related compound with a simpler structure, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which may enhance its solubility and stability in certain applications.
Properties
Molecular Formula |
C10H12Cl3N3 |
---|---|
Molecular Weight |
280.6 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)imidazol-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H10ClN3.2ClH/c11-8-2-1-3-9(6-8)14-5-4-13-10(14)7-12;;/h1-6H,7,12H2;2*1H |
InChI Key |
SQRAJNWMCOJDSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.